

# Application Note: Quantification of Aglepristone using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: Aglepristone

Cat. No.: B1665073

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## Introduction

**Aglepristone** is a synthetic steroid with antiprogestin activity, utilized in veterinary medicine primarily for the termination of pregnancy in bitches and queens. Accurate quantification of **Aglepristone** in pharmaceutical formulations and biological matrices is crucial for quality control, dosage verification, and pharmacokinetic studies. This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of **Aglepristone**. The methodology presented herein is based on established principles for the analysis of structurally related steroidal compounds and is suitable for researchers, scientists, and professionals in drug development.

## Principle

This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of organic solvents and water. The analyte is detected by its absorbance in the UV spectrum, allowing for accurate quantification based on the peak area relative to a standard of known concentration.

## Experimental Protocols

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions are recommended:

Parameter	Specification
HPLC System	Isocratic Pumping System, UV-Vis Detector, Autosampler, Column Oven
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Methanol: Acetonitrile: Water (50:25:25, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	303 nm
Run Time	10 minutes

## Reagents and Standards

- **Aglepristone** reference standard (purity >98%)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and deaerated)

## Standard Solution Preparation

**Stock Standard Solution (1000 µg/mL):** Accurately weigh approximately 10 mg of **Aglepristone** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

**Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

## Sample Preparation

For Pharmaceutical Formulations (e.g., Injectable Solutions):

- Accurately dilute the formulation with the mobile phase to obtain a theoretical **Aglepristone** concentration within the calibration range (e.g., 20 µg/mL).
- Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

For Biological Matrices (e.g., Plasma) - Solid-Phase Extraction (SPE):

- Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- Load 1 mL of the plasma sample onto the conditioned cartridge.
- Wash the cartridge with 3 mL of water to remove interferences.
- Elute the **Aglepristone** with 2 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject the reconstituted sample into the HPLC system.

## Data Presentation

The following tables summarize the quantitative data obtained from the method validation, demonstrating its suitability for the intended purpose.

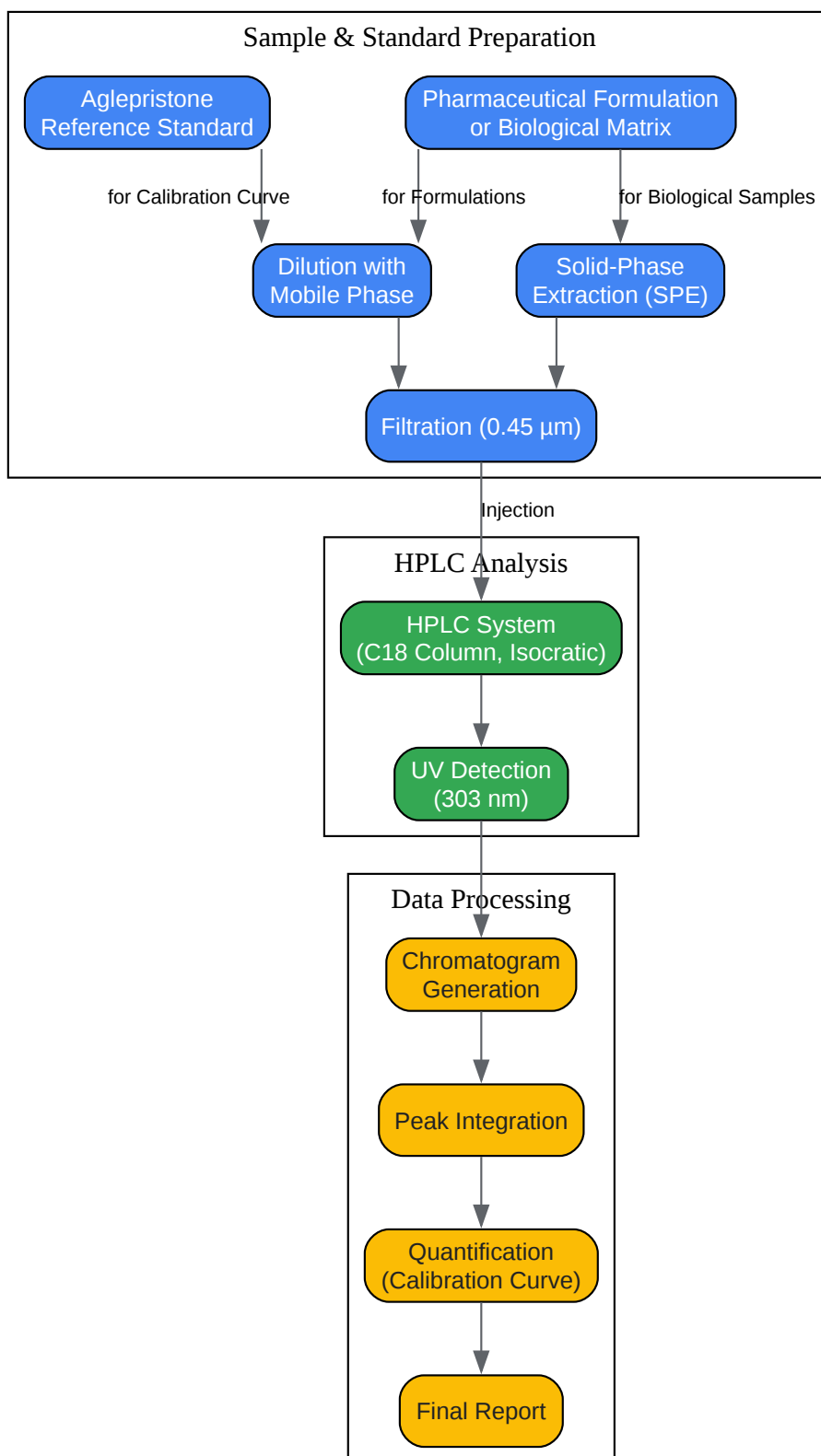
Table 1: System Suitability

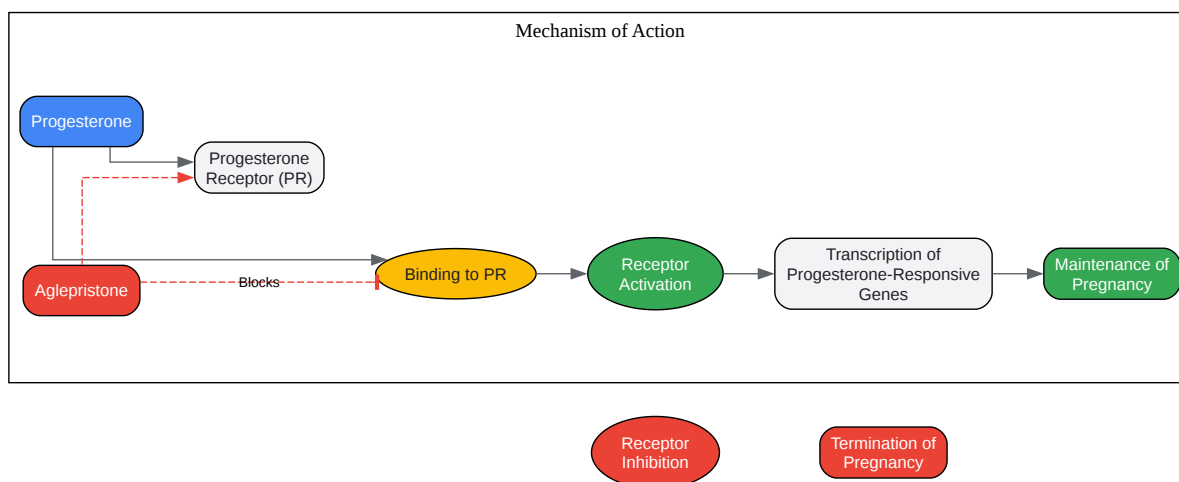
Parameter	Acceptance Criteria	Observed Value
Retention Time (min)	-	~ 6.5
Tailing Factor	$\leq 2.0$	1.2
Theoretical Plates	$\geq 2000$	5800
%RSD of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	1 - 50 $\mu\text{g/mL}$
Correlation Coefficient ( $r^2$ )	$> 0.999$
Limit of Detection (LOD)	0.2 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.7 $\mu\text{g/mL}$
Precision (%RSD)	
- Intra-day	$< 1.5\%$
- Inter-day	$< 2.0\%$
Accuracy (% Recovery)	98.5% - 101.2%

## Mandatory Visualization





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